![molecular formula C14H17Cl2N B14169114 1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane CAS No. 923567-84-4](/img/structure/B14169114.png)
1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane is a complex organic compound with significant interest in the fields of chemistry and pharmacology. This compound is known for its unique bicyclic structure, which includes a 3-azabicyclo[3.1.0]hexane core substituted with a 3,4-dichlorophenyl group and a propyl group. The presence of these substituents imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane typically involves a multi-step process. One common method includes the cyclopropanation of internal alkenes with N-tosylhydrazones, catalyzed by palladium. This reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . Another approach involves the (3 + 2) annulation of cyclopropenes with cyclopropylanilines, using an organic or iridium photoredox catalyst under blue LED irradiation .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound is achieved through techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the 3,4-dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane involves the inhibition of neurotransmitter reuptake. It inhibits the reuptake of serotonin, norepinephrine, and dopamine, which are neurotransmitters closely linked to mood regulation and pain perception . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their effects and providing antidepressant and analgesic benefits.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane: Similar structure but lacks the propyl group.
1-(3,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane: Similar structure with a methyl group instead of a propyl group.
Uniqueness
1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane is unique due to the presence of the propyl group, which can influence its pharmacokinetic properties and biological activity. The propyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors.
Propiedades
Número CAS |
923567-84-4 |
|---|---|
Fórmula molecular |
C14H17Cl2N |
Peso molecular |
270.2 g/mol |
Nombre IUPAC |
1-(3,4-dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C14H17Cl2N/c1-2-5-17-8-11-7-14(11,9-17)10-3-4-12(15)13(16)6-10/h3-4,6,11H,2,5,7-9H2,1H3 |
Clave InChI |
CBICSBDJSHIILP-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CC2CC2(C1)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


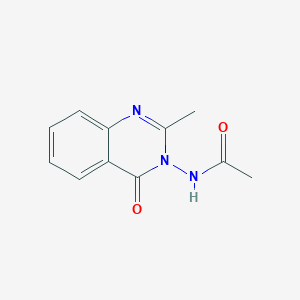
![4'-Chloro-5-methoxy[1,1'-biphenyl]-3-ol](/img/structure/B14169042.png)

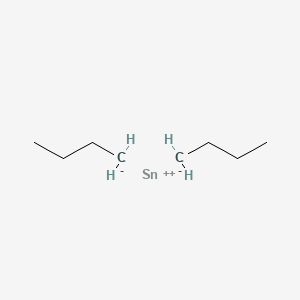
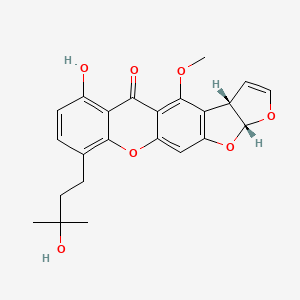

![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B14169069.png)
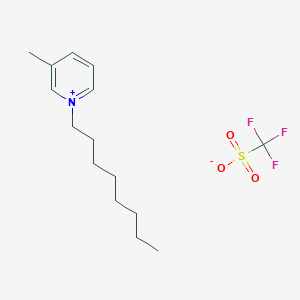
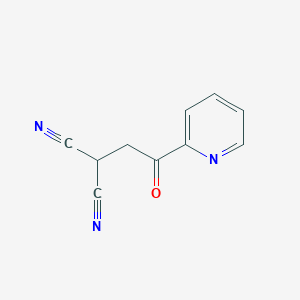

![2-[(2,3-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14169091.png)


![1,3,3-Trimethyl-6-[(2-nitrophenyl)sulfonyl]-6-azabicyclo[3.2.1]octane](/img/structure/B14169100.png)
